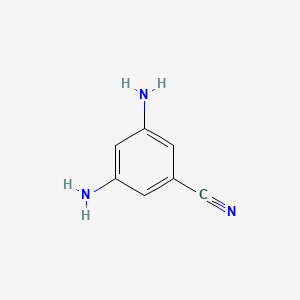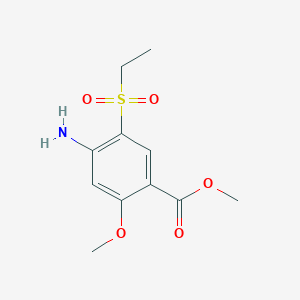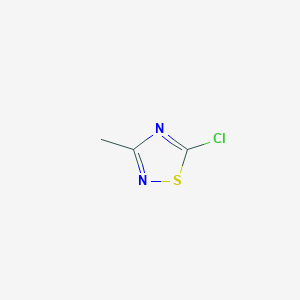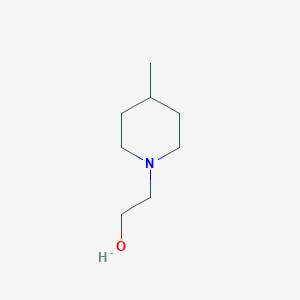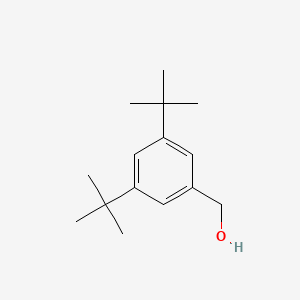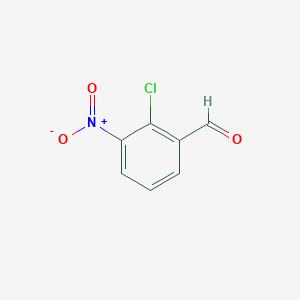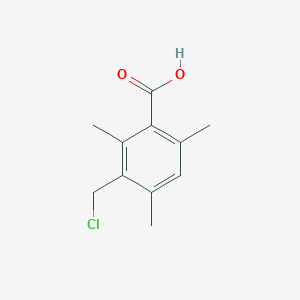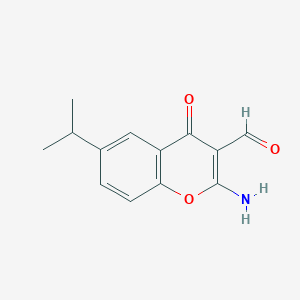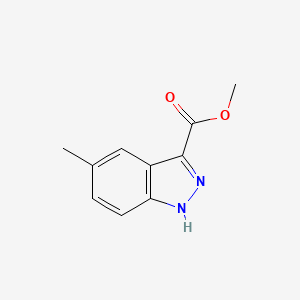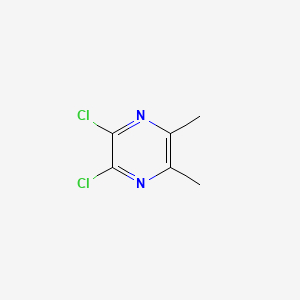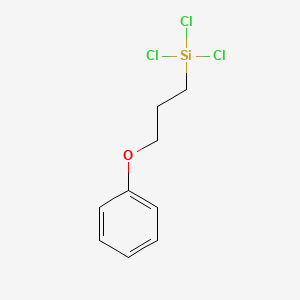
3-苯氧基丙基三氯硅烷
描述
3-Phenoxypropyltrichlorosilane is a chemical compound with the molecular formula C9H11Cl3OSi . It is a mono-constituent substance and is typically used as a chemical intermediate .
Synthesis Analysis
The synthesis of 3-Phenoxypropyltrichlorosilane involves several methods . One method involves a reaction with bis(dimethylamino)chlorocarbenium hexachloroplatinate and trichlorosilane at 70 degrees Celsius for 3 hours .Molecular Structure Analysis
The molecular structure of 3-Phenoxypropyltrichlorosilane contains a total of 25 bonds. There are 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Chemical Reactions Analysis
The high reactivity of 3-Phenoxypropyltrichlorosilane is due to the presence of the trichlorosilyl groups . This high reactivity makes these anions useful as reagents in a number of transformations .Physical And Chemical Properties Analysis
3-Phenoxypropyltrichlorosilane has a boiling point of 40°C at 0.02mm, a density of 1.2574 g/cm3, and a refractive index of 1.519 at 20°C . Its flash point is greater than 110°C .科学研究应用
在牙科中的粘接促进
- 背景:在牙科中,粘接促进至关重要,3-Phenoxypropyltrichlorosilane可能被探索作为改善水解稳定性的传统硅烷的替代品。
- 应用:用于将双酚A二甘醇二甲基丙烯酸酯树脂粘接到钛上,显示出作为耦合剂的潜力,具有比传统硅烷更好的水解稳定性(Matinlinna et al., 2005)。
钢表面的功能化
- 背景:有机硅烷化合物,可能包括3-Phenoxypropyltrichlorosilane,已被广泛研究,用于增强有机涂层对钢的粘附性。
- 应用:化合物在应用后的取向和化学状态可以显著影响其增强涂层对基材的粘附性的效果(Harun et al., 2003)。
组织工程材料
- 背景:在组织工程中使用聚羟基烷酸酯(PHAs)是显著的,具有潜在应用于各种医疗设备和修复系统。
- 应用:3-Phenoxypropyltrichlorosilane可以在开发缝合线、修复贴片、支架等设备方面发挥作用,有助于PHAs的有利机械性能和生物相容性(Chen & Wu, 2005)。
涂层性能增强
- 背景:环氧涂层的性能,特别是吸水性方面,在各种应用中是一个关键方面。
- 应用:3-Phenoxypropyltrichlorosilane衍生物可用于减少环氧涂层的吸水性,增强其耐久性和效率(Ji et al., 2006)。
自组装单分子层
- 背景:从三氯硅烷衍生物形成单分子层是一个感兴趣的领域,用于创建具有潜在电子或光学应用的有序结构。
- 应用:3-Phenoxypropyltrichlorosilane可用于创建保持高度有序和疏水性的单分子层,这对于开发大分子结构或人工晶格是至关重要的(Tillman et al., 1988)。
聚合物纳米复合材料
- 背景:聚合物纳米复合材料的改性和增强是一个重要的研究领域,侧重于改善机械、热性能和形态性能。
- 应用:3-Phenoxypropyltrichlorosilane衍生物可用于增强有机粘土与聚丙烯在纳米复合材料中的相互作用,潜在应用于汽车和建筑等行业(Raji et al., 2018)。
酶固定化
- 背景:酶固定化在磁性纳米颗粒上具有优势,特别是在从反应介质中去除方面对生物技术应用。
- 应用:有机硅烷修饰的磁性纳米颗粒,可能包括3-Phenoxypropyltrichlorosilane,可用于酶固定化,增强在各种条件下的活性和稳定性(Ulu et al., 2018)。
改性聚合物以增强性能
- 背景:改善酚醛树脂的性能,如电绝缘性能,在潮湿环境中的应用至关重要。
- 应用:3-苯氧基丙基三氯硅烷可用于改性酚醛树脂,增强体积电阻和粘接强度等性能(Wei & Wang, 2018)。
蛋白质吸附筛选
- 背景:对蛋白质吸附进行筛选对于开发生物传感器和生物医学器件至关重要。
- 应用:涂有硅烷的表面,可能包括3-苯氧基丙基三氯硅烷,可以用于分析蛋白质吸附,为其相互作用和在生物传感器开发中的潜在应用提供见解(Sapsford & Ligler, 2004)。
安全和危害
属性
IUPAC Name |
trichloro(3-phenoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3OSi/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBEWOQSOBCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529309 | |
| Record name | Trichloro(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypropyltrichlorosilane | |
CAS RN |
60333-76-8 | |
| Record name | [3-(Trichlorosilyl)propoxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60333-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloro(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
In this paper, we describe a new approach for fabrication of high efficient polymeric light-emitting diodes (PLEDs). In the device configuration of ITO/HTL/EBL/EML/BaF2…
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



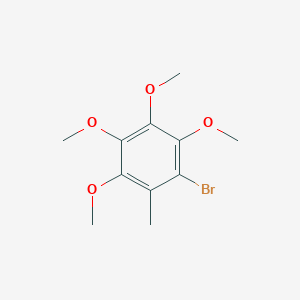
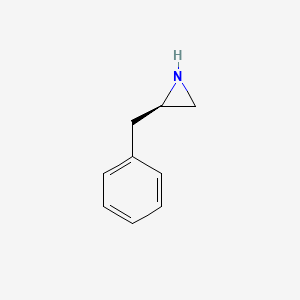
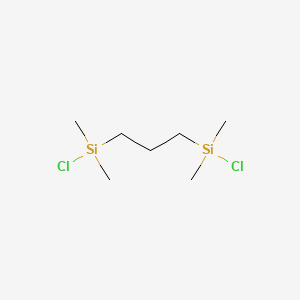
![4-Chlorothieno[3,2-c]pyridine](/img/structure/B1590513.png)
